molecular formula C35H50O4 B1581151 Cholesterol Hydrogen Phthalate CAS No. 6732-01-0

Cholesterol Hydrogen Phthalate

Cat. No. B1581151
CAS RN: 6732-01-0
M. Wt: 534.8 g/mol
InChI Key: DNRPYEJJPBQNQB-MMFRCHASSA-N
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Description

Cholesterol Hydrogen Phthalate, also known as cholesteryl hydrogen phthalate or 5-cholesten-3beta-yl hydrogen phthalate, is a chemical compound with the molecular formula C35H50O4 . It is used in various industrial and consumer products . The molecular weight of Cholesterol Hydrogen Phthalate is 534.8 .


Synthesis Analysis

The synthesis of cholesterol-based compounds like Cholesterol Hydrogen Phthalate has been a topic of research in recent years . The synthesis often involves coupling cholesteryl chloroformate with amino acid-bound resins, followed by resin cleavage using trifluoroacetic acid (TFA) and the removal of protecting groups .


Molecular Structure Analysis

The Cholesterol Hydrogen Phthalate molecule contains a total of 93 bonds. There are 43 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings . Almost all observed cholesterol molecules orient the longest dimension along the normal direction within a membrane monolayer .


Chemical Reactions Analysis

Cholesterol Hydrogen Phthalate, as a lipid-type molecule, is involved in various chemical reactions. The removal and degradation of these widespread pollutants by abiotic processes such as hydrolysis and photodecomposition are very slow and insignificant. On the other hand, the breakdown of these compounds by microorganisms is considered to be one of the major routes of environmental degradation for these widespread pollutants .


Physical And Chemical Properties Analysis

Cholesterol Hydrogen Phthalate is a nearly colorless oily liquid with a molecular weight of 534.77 . The environmental fate, transport, and transformation/degradation of these compounds under natural conditions are highly dependent on their physical and chemical properties .

Scientific Research Applications

Chemical Nature and Synthesis

  • Chemical Nature in Fish-Liver Oils: A study highlighted the presence of cholesterol hydrogen phthalate in fish-liver oils, specifically in cod-liver oil, establishing its relevance in marine biology and biochemistry research (Weidemann, 1932).
  • Synthesis and Characterization: Research on the synthesis and spectroscopic characterization of cholesteryl hydrogen phthalate and its derivatives provided insights into their chemical properties. This is significant for applications in organic chemistry and materials science (Ng et al., 2004).

Health and Environmental Impact Studies

  • Cardiometabolic Risk in Children and Adolescents: A systematic review and meta-analysis revealed the association of phthalate exposure with cardiometabolic risk factors in children and adolescents. This research is crucial in understanding the health impacts of phthalates, including cholesterol hydrogen phthalate, on human physiology (Golestanzadeh et al., 2019).
  • Lipid Profile Alterations: Studies have shown that exposure to phthalates, including cholesterol hydrogen phthalate, is associated with alterations in lipid profiles. This is significant in the context of environmental health and endocrinology (Perng et al., 2017).

Molecular and Cellular Effects

  • Effects on Reproductive Systems: Research on the reproductive effects of phthalates, related to cholesterol and hormone levels, is essential in reproductive biology and toxicology. Studies have explored how these substances impact cholesterol, testosterone, and thyroxine levels, particularly in relation to reproductive health (Botelho et al., 2009).
  • Influence on Cellular Differentiation: The endocrine disruptor mono-(2-ethylhexyl) phthalate has been studied for its effects on the differentiation of human liposarcoma cells. Insights from such studies are vital in understanding the cellular and molecular mechanisms influenced by phthalates (Campioli et al., 2011).

Applications in Analytical Methods

  • Cholesterol Determination: A method for determining cholesterol using o-phthalaldehyde was developed, showcasing the application of phthalate-related compounds in analytical chemistry and diagnostics (Rudel & Morris, 1973).

Industrial and Environmental Relevance

  • Phthalates in Pharmaceuticals: Studies on the presence of phthalates in pharmaceuticals, including their concentrations and health risks, are critical in pharmacology and public health. This research is particularly relevant in understanding the impact of phthalates in commonly used drugs (Sungur et al., 2022).
  • Phthalate-Induced Environmental Effects: The environmental impact of phthalates, such as cholesterol hydrogen phthalate, is a topic of significant importance in environmental science. Research has focused on their effects on various biological systems and the environment.

Safety And Hazards

When handling Cholesterol Hydrogen Phthalate, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Recent studies have suggested a connection between exposure to phthalates and cardiovascular diseases . Therefore, future research could focus on understanding the implications of phthalates effects on the cardiovascular system . Another area of interest could be the study of the impact of phthalate exposure on cardiovascular health .

properties

IUPAC Name

2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H50O4/c1-22(2)9-8-10-23(3)29-15-16-30-28-14-13-24-21-25(17-19-34(24,4)31(28)18-20-35(29,30)5)39-33(38)27-12-7-6-11-26(27)32(36)37/h6-7,11-13,22-23,25,28-31H,8-10,14-21H2,1-5H3,(H,36,37)/t23-,25+,28+,29-,30+,31+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRPYEJJPBQNQB-MMFRCHASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306246
Record name Cholesteryl hydrogen phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesterol Hydrogen Phthalate

CAS RN

6732-01-0
Record name Cholesteryl hydrogen phthalate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-en-3beta-yl hydrogen phthalate
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Record name 6732-01-0
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Record name Cholesteryl hydrogen phthalate
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Record name Cholest-5-en-3β-yl hydrogen phthalate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
I Nakajima, T Kitaguchi, K Sugimura, Y Teramoto… - Polymer Journal, 2018 - nature.com
… derivative and 1-alkyl (Cn)-3-methylimidazolium (CnMim) (n = 6–18) were prepared from ethanol solutions containing an equimolar mixture of cholesterol hydrogen phthalate (CHP) …
Number of citations: 1 www.nature.com
G Weidemann - Biochemical Journal, 1932 - ncbi.nlm.nih.gov
… That this substance really was cholesterol hydrogen phthalate was proved by esterification of pure cholesterol with phthalic anhydride. The hydrogen phthalate so prepared melted at …
Number of citations: 4 www.ncbi.nlm.nih.gov
EM Barrall, JF Johnson, RS Porter - Molecular Crystals, 1969 - Taylor & Francis
… The molar heats and entropy of fusion of cholesterol hydrogen phthalate and the diester (Nos. and 24) are almost identical. This would be expected if only the acid chains were important…
Number of citations: 23 www.tandfonline.com
K Nakajima, A Wang, H Kawashima, H Goto - 2016 - scholar.archive.org
… Aniline and the physiological active compounds (acetic acid, adipic acid, L-ascorbic acid, stearic acid, retinoic acid, cholesterol hydrogen phthalate, or streptomycin) were added to …
Number of citations: 0 scholar.archive.org
LL Smith - 2013 - books.google.com
… nate oxidation of cholesterol hydrogen phthalate by Barr et al. [141]. As the product of permanganate oxidation was the second one described in the literature, it was designated by the …
Number of citations: 588 books.google.com
AW Rodwell - Australian Journal of Biological Sciences, 1956 - CSIRO Publishing
… Cholesterol hydrogen phthalate replaced cholesterol for some strains, but the 'oleate, stearate, and acetate esters were inactive for all strains. Smith and Morton (1951, 1952) described …
Number of citations: 34 www.publish.csiro.au
LL Smith, LL Smith - Cholesterol autoxidation, 1981 - Springer
… [2703,2710], the epimeric 3S,7a-diol 14 second via permanganate oxidation of cholesterol hydrogen-phthalate by Barr et al. [141]. As the product of permanganate oxidation was the …
Number of citations: 3 link.springer.com
Y Teramoto, T Miyata, Y Nishio - Biomacromolecules, 2006 - ACS Publications
… For further comparison, Table 3 tabulates the result of our previous study on the enthalpy relaxation observed for liquid-crystalline glasses of cholesterol hydrogen phthalate (CHP) and …
Number of citations: 33 pubs.acs.org
HW Willoughby - 1954 - escholarship.mcgill.ca
The ovary has been recognized as an endocrine organ for many years. This was established in many species, in classical fashion, by removing these organs and observing what …
Number of citations: 2 escholarship.mcgill.ca
K Keenan - 1979 - search.proquest.com
… cholesterol hydrogen phthalate, cholesteryl oleate:AldrichChemicalCo. … Cholesterol hydrogen phthalate Cholesteryl succinate 7-Dehydro choles terol0.001 0.01 0.00100000 …
Number of citations: 3 search.proquest.com

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